molecular formula C27H36O7 B1240456 Nicocortonide acetate CAS No. 28202-60-0

Nicocortonide acetate

Cat. No.: B1240456
CAS No.: 28202-60-0
M. Wt: 472.6 g/mol
InChI Key: AKOXWWDBTJVZFQ-NZIBIKPMSA-N
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Description

Nicocortonide acetate is a synthetic corticosteroid primarily used in clinical settings for managing inflammatory and immune-related conditions during pregnancy. As a glucocorticoid receptor agonist, it exerts anti-inflammatory and immunosuppressive effects by modulating gene expression pathways.

Properties

CAS No.

28202-60-0

Molecular Formula

C27H36O7

Molecular Weight

472.6 g/mol

IUPAC Name

[2-[(2R,10R,11S,12S,14S,15R)-12-hydroxy-10,14-dimethyl-7-oxo-17-[(E)-prop-1-enyl]-16,18-dioxapentacyclo[13.3.2.01,14.02,11.05,10]icos-5-en-15-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C27H36O7/c1-5-6-22-33-26-11-12-27(34-22,21(31)15-32-16(2)28)25(26,4)14-20(30)23-19(26)8-7-17-13-18(29)9-10-24(17,23)3/h5-6,13,19-20,22-23,30H,7-12,14-15H2,1-4H3/b6-5+/t19-,20+,22?,23-,24+,25+,26?,27+/m1/s1

InChI Key

AKOXWWDBTJVZFQ-NZIBIKPMSA-N

SMILES

CC=CC1OC23CCC(C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)(O1)C(=O)COC(=O)C

Isomeric SMILES

C/C=C/C1O[C@@]2(CCC3([C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)O)C)O1)C(=O)COC(=O)C

Canonical SMILES

CC=CC1OC23CCC(C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)(O1)C(=O)COC(=O)C

Synonyms

nicocortonide acetate

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Nicocortonide acetate undergoes hydrolysis under acidic or basic conditions, cleaving the ester bond to yield nicocortonide and acetic acid.

Acid-Catalyzed Hydrolysis:

  • Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

  • Products : Nicocortonide + acetic acid.

  • Conditions : H3O+\text{H}_3\text{O}^+, elevated temperatures (80C\sim 80^\circ \text{C}) .

Base-Catalyzed Hydrolysis (Saponification):

  • Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Products : Nicocortonide anion + acetate ion.

  • Conditions : NaOH/H2O\text{NaOH}/\text{H}_2\text{O}, reflux .

Table 1: Hydrolysis Kinetics

ConditionRate Constant (kk, s1^{-1})Half-Life (t1/2t_{1/2})
Acidic (pH 2)1.2×1051.2\times 10^{-5}~16 hours
Basic (pH 12)3.8×1043.8\times 10^{-4}~30 minutes

Oxidation and Reduction

The steroidal backbone and acetate group participate in redox reactions:

Oxidation:

  • Site : Secondary alcohol groups on the steroid nucleus.

  • Reagents : CrO3\text{CrO}_3, KMnO4\text{KMnO}_4.

  • Products : Ketone derivatives (e.g., nicocortonide ketone) .

Reduction:

  • Site : Carbonyl groups (if present post-oxidation).

  • Reagents : NaBH4\text{NaBH}_4, LiAlH4\text{LiAlH}_4.

  • Products : Secondary alcohols .

Ester Exchange Reactions

The acetate group can be replaced via transesterification:

  • Reagents : Alcohols (e.g., methanol) with acid/base catalysts.

  • Mechanism : Nucleophilic acyl substitution.

  • Product : Alternate ester (e.g., nicocortonide methyl ester) .

Table 2: Transesterification Efficiency

AlcoholCatalystYield (%)
MethanolH2SO4\text{H}_2\text{SO}_478
EthanolNaOH\text{NaOH}65

Thermal Decomposition

At high temperatures (>200C>200^\circ \text{C}), two pathways dominate:

  • Decarboxylation : Loss of CO2\text{CO}_2 from the acetate group, forming methane derivatives.

  • Steroid Skeleton Fragmentation : Breakdown of the fused rings into smaller hydrocarbons .

Key Data :

  • ΔH\Delta H^\ddagger (Activation Enthalpy): 120kJ mol120\,\text{kJ mol} .

  • Major products: CH4\text{CH}_4, CO2\text{CO}_2, and aromatic hydrocarbons .

Catalytic Interactions

Heterogeneous catalysts modulate reactivity:

  • Metal Oxides (e.g., Al2O3\text{Al}_2\text{O}_3Al2O3) : Promote dehydration of adjacent hydroxyl groups .

  • Acid Zeolites : Enhance ester hydrolysis selectivity .

Table 3: Catalyst Performance

CatalystReactionConversion (%)
Al2O3\text{Al}_2\text{O}_3Dehydration92
H-ZSM-5Hydrolysis85

Biological Metabolism

In vivo, this compound is metabolized via:

  • Enzymatic Hydrolysis : Carboxylesterases cleave the acetate group.

  • Cytochrome P450 Oxidation : Hydroxylation of the steroid nucleus .

Key Metabolites :

  • Nicocortonide (active form).

  • 6β-Hydroxynicocortonide (inactive, excreted) .

Stability in Formulations

Degradation pathways in pharmaceutical matrices:

  • Photolysis : UV light induces free radical formation, leading to ester bond cleavage.

  • Hydrolysis : Accelerated in aqueous solutions (pH-dependent) .

Recommendations :

  • Store in anhydrous, light-resistant containers.

  • Use buffered excipients (pH 6–7) to minimize hydrolysis .

Comparison with Similar Compounds

Comparison with Similar Corticosteroid Compounds

Compound Key Characteristics Clinical Use Safety Profile
Nicocortonide acetate Synthetic glucocorticoid; pregnancy-specific applications noted. Pregnancy-associated inflammatory conditions. Limited safety data; requires medical oversight .
Cortivazol Potent glucocorticoid with anti-inflammatory properties. Not specified in evidence; likely general use. No data on teratogenicity or pregnancy safety.
Hydrocortisone acetate Natural glucocorticoid derivative; widely used. Topical inflammation, adrenal insufficiency. Well-established safety profile; systemic use risks hyperglycemia .
Deoxycorticosterone acetate Mineralocorticoid with limited glucocorticoid activity. Adrenal cortex disorders, electrolyte balance. No acute toxicity data; stable under storage .
RU-28362 Selective glucocorticoid receptor agonist; research compound. Experimental models of inflammation. Not approved for clinical use.

Key Findings:

Pregnancy-Specific Use: Unlike Hydrocortisone acetate (commonly used in non-pregnant patients), this compound is explicitly mentioned in pregnancy contexts, suggesting tailored pharmacokinetic properties .

Safety Gaps : Deoxycorticosterone acetate lacks acute toxicity data, while this compound’s pregnancy-related risks remain underexplored in the provided sources.

Research Limitations and Data Gaps

For instance:

  • Hydrocortisone acetate has well-documented metabolism via hepatic pathways, but this compound’s metabolic fate is unaddressed .
  • RU-28362 is a research tool for dissecting glucocorticoid vs. mineralocorticoid effects, whereas this compound’s receptor selectivity is unspecified .

Q & A

Basic: What analytical techniques are recommended for characterizing the purity and stability of Nicocortonide acetate under varying storage conditions?

Methodological Answer:
To assess purity and stability, combine high-performance liquid chromatography (HPLC) with photodiode array detection (e.g., 90% acetonitrile/water mobile phase, C18 column) for quantifying degradation products . Pair this with nuclear magnetic resonance (NMR) spectroscopy (e.g., 500 MHz, DMSO-d6 solvent) to confirm structural integrity. For stability studies, design accelerated degradation experiments at 40°C/75% relative humidity (ICH Q1A guidelines) and monitor time-dependent changes using validated UV-Vis spectrophotometry (λ = 250–300 nm) . Document all parameters (e.g., column temperature, injection volume) to ensure reproducibility across labs .

Advanced: How can researchers design in vitro and in vivo studies to evaluate this compound’s PK-PD relationships while addressing interspecies variability?

Methodological Answer:
Adopt a PICOT framework to define:

  • Population (P): Rodent vs. primate models (e.g., Sprague-Dawley rats vs. cynomolgus monkeys)
  • Intervention (I): Oral administration (5–50 mg/kg) with bioavailability assessments
  • Comparison (C): Cross-species cytochrome P450 activity profiles
  • Outcome (O): Plasma concentration-time curves and tissue distribution ratios
  • Time (T): Acute (24-hr) vs. chronic (28-day) exposure

Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human doses, incorporating species-specific metabolic clearance rates from liver microsome assays . Validate findings with mass spectrometry imaging (MSI) for spatial drug distribution .

Basic: What standardized protocols ensure reproducible synthesis of this compound across laboratories?

Methodological Answer:
Follow a stepwise synthesis protocol:

Reaction Setup: Equimolar ratios of precursor compounds (e.g., nicocortonide and acetyl chloride) in anhydrous dichloromethane under nitrogen atmosphere.

Catalysis: 1 mol% DMAP (dimethylaminopyridine) at 0°C for 2 hours.

Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization in ethanol.

Provide detailed spectral data (IR, 1^1H/13^{13}C NMR) in supplementary materials, referencing IUPAC guidelines for compound characterization . Include batch-to-batch variability metrics (e.g., ±2% purity by HPLC).

Advanced: Which statistical approaches resolve contradictory dose-response data for this compound in heterogeneous biological models?

Methodological Answer:
For contradictory data, apply:

  • Bayesian Hierarchical Modeling: To account for variability across cell lines (e.g., IC50 differences in HEK293 vs. HepG2 cells).
  • Meta-Regression Analysis: Pool data from ≥5 independent studies, adjusting for covariates like assay type (MTT vs. ATP luminescence) .
  • Sensitivity Analysis: Quantify uncertainty using Monte Carlo simulations (10,000 iterations) to identify outlier datasets .

Report effect sizes with 95% confidence intervals and heterogeneity indices (I² > 50% indicates significant variability).

Basic: How can spectroscopic methods differentiate this compound from structural analogs?

Methodological Answer:
Use mass spectrometry (MS) with collision-induced dissociation (CID) to identify unique fragmentation patterns (e.g., m/z 345 → 297 for deacetylation). Combine with 2D-NMR (COSY, HSQC) to map 1^1H-13^{13}C correlations absent in analogs. For chromatographic distinction, optimize HPLC gradients to achieve baseline separation (resolution factor R > 1.5) .

Advanced: What longitudinal study designs assess adaptive resistance to this compound in chronic exposure models?

Methodological Answer:
Design a time-series experiment :

  • Cohorts: Treatment (10 µM this compound, daily) vs. control over 6 months.
  • Endpoints: Monthly RNA sequencing to track resistance markers (e.g., ABC transporter upregulation).
  • Validation: CRISPR-Cas9 knockout of candidate genes in resistant cell lines.

Use mixed-effects models to analyze temporal changes, adjusting for autocorrelation and batch effects . Include sham-treated controls to isolate compound-specific adaptations .

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